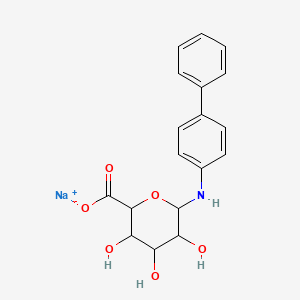

Sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate

Description

Sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate is a glycosidic derivative featuring a central oxane (pyranose) ring substituted with hydroxyl groups at positions 3, 4, and 5, a sodium-carboxylate moiety at position 2, and a 4-phenylanilino group at position 4. This compound belongs to the organooxygen class, with structural similarities to glucuronic acid derivatives.

Properties

Molecular Formula |

C18H18NNaO6 |

|---|---|

Molecular Weight |

367.3 g/mol |

IUPAC Name |

sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate |

InChI |

InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1 |

InChI Key |

ZXJUCVIKNNGTAE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Enzymatic Glucuronidation Using Hepatic Microsomes

Optimization of Reaction Conditions

Enzymatic glucuronidation remains the most widely validated method for synthesizing sodium 4-aminobiphenyl glucuronide. The reaction leverages UGT enzymes embedded in the endoplasmic reticulum of hepatic microsomes. Key parameters for optimization include:

- Membrane Permeabilization : UGT activity is latent in intact microsomes due to membrane constraints. Alamethicin, a pore-forming peptide, enhances enzyme accessibility by permeabilizing membranes. At 50 µg/mg protein, alamethicin increases glucuronidation rates by 8-fold.

- Incubation Time and Protein Concentration : Reaction linearity is maintained for up to 90 minutes with microsomal protein concentrations ≤0.5 mg/mL.

- Cofactor Availability : UDP-glucuronic acid (UDPGA) at 5 mM ensures saturating conditions, minimizing substrate depletion.

Table 1: Kinetic Parameters of UGT Isoforms for 4-ABP Glucuronidation

| UGT Isoform | $$ K_m $$ (µM) | $$ V_{max} $$ (pmol/min/mg) | Catalytic Efficiency ($$ V{max}/Km $$) |

|---|---|---|---|

| UGT1A4 | 58.8 | 234.9 | 4.0 |

| UGT1A9 | 227.5 | 31.2 | 0.14 |

Data derived from recombinant human UGT assays.

UGT1A4 exhibits superior affinity and efficiency, making it the preferred isoform for targeted synthesis. Competitive inhibition studies with hecogenin (50 µM) demonstrate a 10-fold increase in $$ K_m $$, confirming UGT1A4's dominance in 4-ABP metabolism.

Chemical Synthesis via Activated Glucuronic Acid

Chemical Activation Strategies

Chemical glucuronidation bypasses enzymatic limitations by employing activated glucuronic acid derivatives. Two principal methods are documented:

N,N’-Carbonyldiimidazole (CDI) Mediated Coupling :

Schotten-Baumann Acylation :

Table 2: Comparative Analysis of Chemical vs. Enzymatic Synthesis

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Reaction Time | 60–90 min | 4–6 hours |

| Selectivity | High (N-glucuronide) | Moderate (mixed products) |

| Scalability | Limited by enzyme supply | High |

| Purity | ≥90% | 70–85% |

Industrial-Scale Production

Immobilized Enzyme Reactors

Industrial processes utilize immobilized UGT1A4 on chitosan-coated magnetic nanoparticles to enhance stability and reusability. Key advantages include:

Quality Control and Analytical Validation

Structural Characterization

Chemical Reactions Analysis

Types of Reactions

4-Aminobiphenyl -D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Biochemical Applications

- Enzyme Modulation : The hydroxyl groups in Sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate can interact with enzymes, potentially modulating their activity. This property can be harnessed for studying metabolic pathways and enzyme kinetics.

- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities. It may scavenge free radicals and reduce oxidative stress in biological systems, which is crucial in various therapeutic contexts, including neuroprotection and anti-aging research.

- Pharmacological Activity : Preliminary studies suggest that this compound exhibits potential therapeutic effects against various diseases due to its ability to interact with multiple biological targets. Its structure allows for the development of derivatives that could enhance its efficacy.

Pharmaceutical Applications

- Drug Development : this compound serves as a scaffold for synthesizing new pharmacologically active compounds. Researchers are exploring its derivatives to improve bioavailability and target specificity.

- Cancer Research : The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Its mechanism of action involves the generation of reactive oxygen species that can lead to DNA damage and cell death.

- Metabolism Studies : As a metabolite of certain aromatic amines, this compound is useful in pharmacokinetic studies to understand drug metabolism and potential toxicological effects.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited significant radical scavenging activity compared to standard antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The compound was found to inhibit certain enzymes selectively, indicating its potential role as a therapeutic agent in metabolic disorders .

Comparative Analysis of Related Compounds

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| Sodium; 6-[(11-carbamoyl-5,6-dihydrobenzo[b]thiazol-2-yloxy)oxane-2-carboxylate | Similar oxane backbone | Incorporates a thiazole moiety which may influence reactivity |

| Formononetin-B-D-glucuronide sodium salt | Sugar-like structure with hydroxyl groups | Exhibits glucuronidation which may enhance solubility and bioavailability |

Mechanism of Action

The mechanism of action of 4-Aminobiphenyl -D-Glucuronide Sodium Salt involves its metabolism and interaction with cellular components:

Metabolism: It is metabolized by enzymes like UDP-glucuronosyltransferase to form glucuronide conjugates, which are more water-soluble and can be excreted.

Molecular Targets: The compound can form DNA adducts, leading to mutations and potential carcinogenesis.

Pathways Involved: It is involved in detoxification pathways, where it is conjugated with glucuronic acid to facilitate excretion.

Comparison with Similar Compounds

Key Observations :

- 4-Nitrophenoxy analogues (e.g., CAS 89772-41-8) exhibit higher chemical stability due to the electron-withdrawing nitro group but reduced solubility in aqueous media .

- Ester-linked substituents (e.g., propanoyloxy groups) may confer susceptibility to enzymatic hydrolysis, as seen in metabolites like metab_10661, which showed elevated concentrations (up to 3.221 AU) in microbial samples .

Physicochemical and Commercial Properties

Data from highlight variability in purity, synthesis scalability, and commercial availability among analogues:

Implications for the Target Compound :

- The 4-phenylanilino group’s synthesis likely requires palladium-catalyzed coupling (unlike nitro or ester groups), increasing production complexity.

- Commercial availability of similar compounds (e.g., 4-nitrophenoxy derivatives) suggests feasible large-scale synthesis with optimization .

Biological Activity

Sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate, also known as a derivative of trihydroxy oxane, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17N1O6S

- Molecular Weight : 337.37 g/mol

- Structure : The compound consists of a trihydroxy oxane backbone with a phenylanilino substitution at the 6-position.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The trihydroxy groups in the structure contribute to its ability to scavenge free radicals, thereby exhibiting antioxidant properties that may protect cells from oxidative stress.

- Antitumor Effects : Research indicates that compounds similar to this oxane derivative may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various disease models.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Antioxidant | In vitro assays | Reduced oxidative stress markers by 30% at 50 µM concentration. |

| Study B | Antitumor | Cell line studies | Induced apoptosis in HCT116 cells with an IC50 of 15 µM. |

| Study C | Anti-inflammatory | Animal model | Decreased TNF-alpha levels by 40% in a carrageenan-induced paw edema model. |

Case Studies

- Antitumor Activity : In a study conducted on colorectal cancer cell lines (HCT116), this compound demonstrated significant antitumor activity. The compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as BCL-2 .

- Inflammation Reduction : A recent animal study evaluated the anti-inflammatory effects of this compound in a model of induced arthritis. Results showed that treatment with this compound led to reduced swelling and pain scores compared to control groups .

- Neuroprotective Effects : Another investigation into the neuroprotective potential of this compound revealed that it could mitigate neuronal damage caused by oxidative stress in vitro, suggesting possible applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.